molecular formula C12H21NO5 B1591841 Methyl N-Boc-4-hydroxypiperidine-3-carboxylate CAS No. 406212-51-9

Methyl N-Boc-4-hydroxypiperidine-3-carboxylate

Cat. No. B1591841
Key on ui cas rn: 406212-51-9
M. Wt: 259.3 g/mol
InChI Key: OULNMKPQUKNAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08946216B2

Procedure details

In a flask, methanol (1.425 mL) and triethylamine (0.0277 g, 0.274 mmol) was added to 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (0.0587 g, 0.228 mmol). The reaction was allowed to stir at room temperature for 15 minutes. Sodium borohydride (0.0285 g, 0.753 mmol) was added to the flask one portion. The reaction was allowed to stir at room temperature for an additional hour. Using 1N hydrochloric acid, the reaction was neutralized to pH 7 and then concentrated under vacuo. Water (2 mL) was used to dissolve the residue. The mixture was extracted using dichloromethane (3×2 mL). The extracts were combined, washed with saturated sodium bicarbonate, dried using sodium sulfate, and concentrated under vacuo. The crude product was progressed to the next step without further purification.
Quantity
0.0285 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.0277 g
Type
reactant
Reaction Step Three
Quantity
0.0587 g
Type
reactant
Reaction Step Three
Quantity
1.425 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[O:8]=[C:9]1[CH2:14][CH2:13][N:12]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:11][CH:10]1[C:22]([O:24][CH3:25])=[O:23].[BH4-].[Na+].Cl>CO>[OH:8][CH:9]1[CH2:14][CH2:13][N:12]([C:15]([O:17][C:18]([CH3:19])([CH3:20])[CH3:21])=[O:16])[CH2:11][CH:10]1[C:22]([O:24][CH3:25])=[O:23] |f:2.3|

Inputs

Step One
Name
Quantity
0.0285 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0.0277 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.0587 g
Type
reactant
Smiles
O=C1C(CN(CC1)C(=O)OC(C)(C)C)C(=O)OC
Name
Quantity
1.425 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at room temperature for an additional hour
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuo
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the residue
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was progressed to the next step without further purification

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
OC1C(CN(CC1)C(=O)OC(C)(C)C)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.